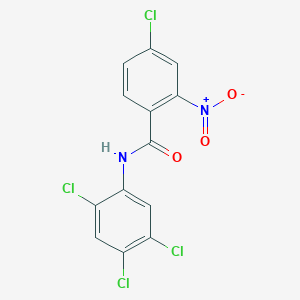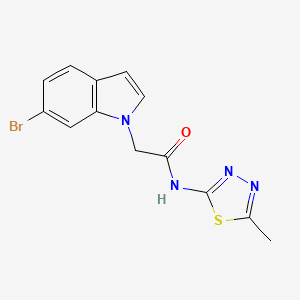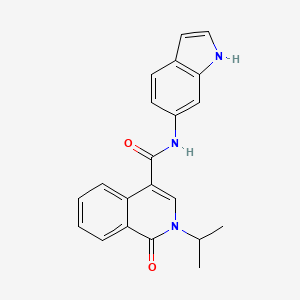
4-Chloro-2-nitro-N-(2,4,5-trichlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-nitro-N-(2,4,5-trichlorophenyl)benzamide is a complex organic compound with the molecular formula C13H6Cl4N2O3 and a molecular weight of 380.01 g/mol . This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a nitro group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-Chloro-2-nitro-N-(2,4,5-trichlorophenyl)benzamide typically involves multiple steps, including nitration, chlorination, and amidation reactions. One common method involves the nitration of 4-chlorobenzamide to introduce the nitro group, followed by chlorination to add the chlorine atoms at specific positions on the benzene ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-Chloro-2-nitro-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and nucleophiles like sodium hydroxide for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Chloro-2-nitro-N-(2,4,5-trichlorophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-nitro-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-2-nitro-N-(2,4,5-trichlorophenyl)benzamide include:
4-Chloro-N-(2,4,5-trichlorophenyl)benzamide: Lacks the nitro group, making it less reactive in redox reactions.
2-Chloro-N-(2,4,5-trichlorophenyl)benzamide: Differently substituted, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of multiple chlorine atoms and a nitro group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H6Cl4N2O3 |
|---|---|
Molecular Weight |
380.0 g/mol |
IUPAC Name |
4-chloro-2-nitro-N-(2,4,5-trichlorophenyl)benzamide |
InChI |
InChI=1S/C13H6Cl4N2O3/c14-6-1-2-7(12(3-6)19(21)22)13(20)18-11-5-9(16)8(15)4-10(11)17/h1-5H,(H,18,20) |
InChI Key |
FOMLOVSEKYJZMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11021005.png)
![N-[4-(propan-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11021008.png)
![1-benzyl-N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021013.png)
![2-ethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide](/img/structure/B11021017.png)
![3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B11021024.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B11021025.png)
![2-(2-methoxyethyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11021048.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11021049.png)
![Methyl 3-[(3-chlorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11021051.png)
![N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B11021055.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide](/img/structure/B11021063.png)


![1-butyl-N-{4-[(2-methyl-4-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021074.png)
